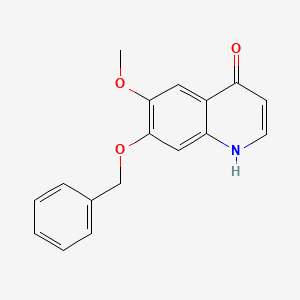
7-(Benzyloxy)-6-methoxyquinolin-4-ol
Overview
Description
7-(Benzyloxy)-6-methoxyquinolin-4-ol, also known as BMQ, is a synthetic compound that belongs to the quinoline family. Its chemical structure contains a quinoline ring with a methoxy and benzyloxy substituent at the 6th and 7th position, respectively. BMQ has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : The compound has been synthesized through a series of steps including substitution, nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of similar compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (Wang et al., 2015).
- Structural Analysis : Structural confirmation of related compounds has been achieved using techniques like NMR and MS spectrum, providing valuable insights into the molecular structure and characteristics (Wang et al., 2015).
Biological Activities
- Antiproliferative Activity : Some derivatives, such as 5-amino-6-methoxyquinoline, have shown substantial antiproliferative activity against various cancer cell lines, indicating the potential of 7-(Benzyloxy)-6-methoxyquinolin-4-ol derivatives in cancer research (Lee et al., 2011).
- Synthesis of Alkaloids : Novel methods have been developed for the introduction of a methyl group at C1 of isoquinolines, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, indicating its use in alkaloid synthesis (Melzer et al., 2018).
Chemical Synthesis and Modification
- Anticancer Intermediate Synthesis : It has been synthesized as an anticancer intermediate from vanillin, through steps such as benzylation, nitration, oxidation, reduction, and cyclization (Zhong-chun, 2006).
- Ligand Modifications : Studies on compounds like 6-methoxy-7-benzyloxyquinoline-4-one have involved modifications like nucleophilic attack and crystallization, aiding in understanding the reactivity and potential applications in ligand design (Cai et al., 2019).
Medicinal Chemistry
- Development of Pharmaceutical Agents : 7-(Benzyloxy)-6-methoxyquinolin-4-ol derivatives have been involved in the design and synthesis of novel compounds with potential therapeutic applications, such as antiproliferative effects against cancer cell lines (Perković et al., 2016).
Advanced Materials and Chemistry
- Material Synthesis : Its derivatives have been used in the synthesis of novel binary compounds and fused compounds, showing potential in advanced material synthesis (Hassanien et al., 2022).
properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-6-methoxyquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






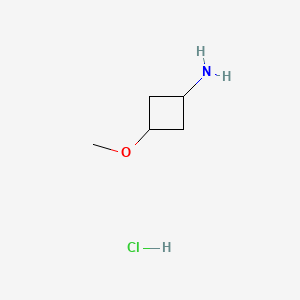
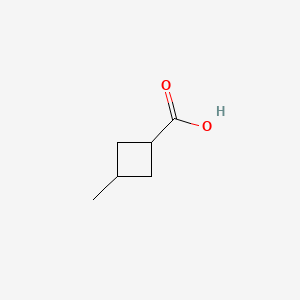

![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)
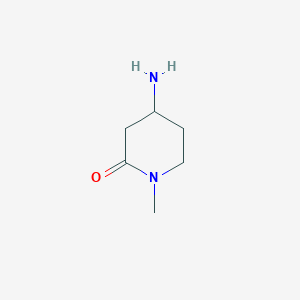
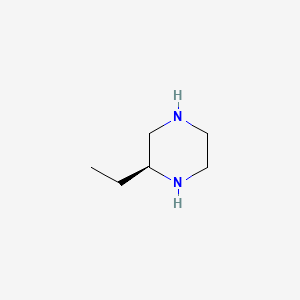
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)

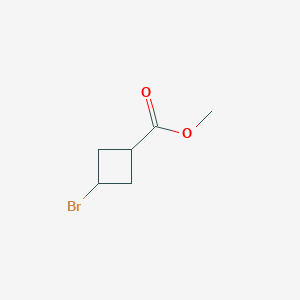
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)
![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)